molecular formula C15H15ClO4S B11053034 Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate

Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate

Cat. No.: B11053034
M. Wt: 326.8 g/mol
InChI Key: WUOYASWBNJVQTF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a chloro group, and a naphthylsulfonyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate typically involves the esterification of 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include 2-methyl-3-(2-naphthylsulfonyl)propanoic acid derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and corresponding reduced esters.

Scientific Research Applications

Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the naphthylsulfonyl group can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate is unique due to the presence of the naphthylsulfonyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClO4S

Molecular Weight

326.8 g/mol

IUPAC Name

methyl 2-chloro-2-methyl-3-naphthalen-2-ylsulfonylpropanoate

InChI

InChI=1S/C15H15ClO4S/c1-15(16,14(17)20-2)10-21(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3

InChI Key

WUOYASWBNJVQTF-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)(C(=O)OC)Cl

Origin of Product

United States

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